Search ResultsWhile resources like PubChem https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-4-chlorophenyl-3-oxopropanoate and chemical suppliers provide some basic details about the compound, there is no mention of its use in scientific research.
Future Research PotentialThe presence of a ketone group (C=O) and an ester group (C-O-O-CH3) suggests Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate could potentially be a reactant or intermediate in organic synthesis. The hydroxyphenyl group (OH-C6H4-) might also indicate specific reactivity due to its polarity. However, without further research, it is difficult to speculate on its specific applications.
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, with the molecular formula , is a methyl ester derived from phloretic acid. It features a 4-hydroxyphenyl group attached to a carbon chain that includes a keto group. This compound is naturally occurring in certain plants, such as Bellendena montana and Ena montana, and has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
Research indicates that methyl 3-(4-hydroxyphenyl)-3-oxopropanoate exhibits various biological activities, including:
Several synthesis methods have been developed for methyl 3-(4-hydroxyphenyl)-3-oxopropanoate:
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate has several notable applications:
Interaction studies of methyl 3-(4-hydroxyphenyl)-3-oxopropanoate focus on its binding affinities and effects on biological targets. Research indicates that it may interact with specific enzymes or receptors involved in inflammation and oxidative stress pathways. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate has several similar compounds that share structural features but differ in functional groups or substituents. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 3-oxo-3-phenylpropanoate | Lacks the hydroxy group; different biological activity | |
| Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate | Ethyl instead of methyl group; potentially different solubility | |
| Methyl 3-(m-tolyl)-3-oxopropanoate | Substituted with a meta-tolyl group; different sterics | |
| Ethyl 3-(o-tolyl)-3-oxopropanoate | Substituted with an ortho-tolyl group; altered reactivity |
This comparison highlights the uniqueness of methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, particularly its specific hydroxyl substitution, which contributes to its distinct biological properties and reactivity profiles .